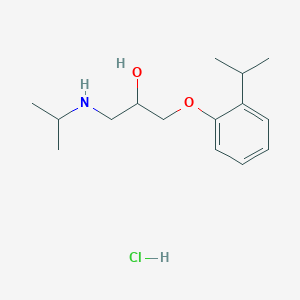
1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an isopropylamino group, a phenoxy group, and a propanol backbone, all contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The process begins with the preparation of 2-isopropylphenol, which is then reacted with epichlorohydrin under basic conditions to form 3-(2-isopropylphenoxy)propan-1-ol.
Amination: The intermediate is then subjected to amination using isopropylamine. This step involves heating the intermediate with isopropylamine in the presence of a catalyst to form 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions: 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism by which 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adrenergic receptors, influencing their activity and modulating physiological responses.
Pathways Involved: By binding to these receptors, it can affect signaling pathways related to cardiovascular function, leading to changes in heart rate and blood pressure.
類似化合物との比較
When compared to other similar compounds, 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride stands out due to its unique structural features and specific applications:
Similar Compounds: Other compounds in this class include propranolol, atenolol, and metoprolol, which are also used in cardiovascular research and therapy.
Uniqueness: The presence of the isopropylamino and phenoxy groups in this compound provides distinct pharmacological properties, making it a valuable compound for specific research and therapeutic purposes.
特性
IUPAC Name |
1-(propan-2-ylamino)-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)14-7-5-6-8-15(14)18-10-13(17)9-16-12(3)4;/h5-8,11-13,16-17H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCMHRCHOKHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2852989.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2852990.png)
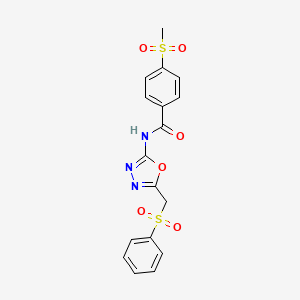

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2852994.png)
![1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2852995.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/new.no-structure.jpg)
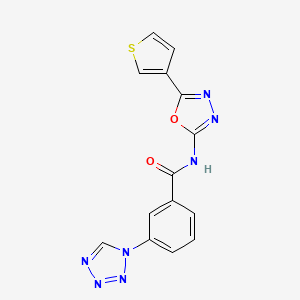
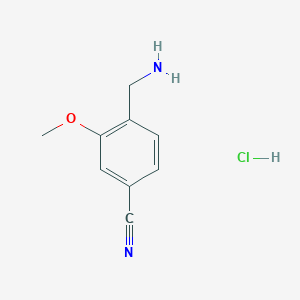
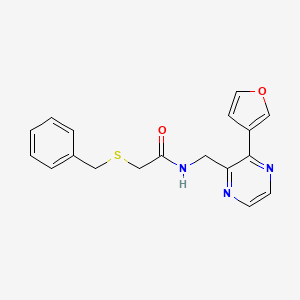
![3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2853004.png)
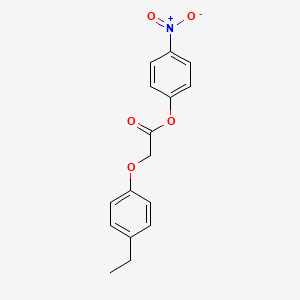
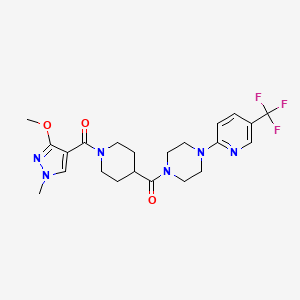
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2853012.png)
